molecular formula C12H11FN2O B3009429 N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-63-7

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3009429
CAS No.: 478249-63-7
M. Wt: 218.231
InChI Key: ISDNXPQCMNXNMI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a carboxamide group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized carboxamide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
  • N-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxamide
  • N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNXPQCMNXNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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